molecular formula C8H14ClNO B7933499 N-(4-Chloro-cyclohexyl)-acetamide

N-(4-Chloro-cyclohexyl)-acetamide

Cat. No.: B7933499
M. Wt: 175.65 g/mol
InChI Key: ZEYBWGWOCVICCM-UHFFFAOYSA-N
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Description

N-(4-Chloro-cyclohexyl)-acetamide is an organic compound characterized by the presence of a cyclohexane ring substituted with a chlorine atom and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-cyclohexyl)-acetamide typically involves the reaction of 4-chlorocyclohexanone with acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: N-(4-Chloro-cyclohexyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorine atom in the cyclohexane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-chlorocyclohexanone or 4-chlorocyclohexanoic acid.

    Reduction: Formation of 4-chlorocyclohexylamine or 4-chlorocyclohexanol.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

N-(4-Chloro-cyclohexyl)-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chloro-cyclohexyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-Chloro-cyclohexyl)-acetamide
  • 4-Chlorocyclohexanone
  • 4-Chlorocyclohexanol
  • 4-Chlorocyclohexylamine

Comparison: this compound is unique due to the presence of both a chlorine atom and an acetamide group on the cyclohexane ring This combination imparts distinct chemical properties and reactivity compared to similar compounds

Properties

IUPAC Name

N-(4-chlorocyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h7-8H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYBWGWOCVICCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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